D-Xylose-1-13C
Overview
Description
D-Xylose-1-13C is a compound with the empirical formula 13CC4H10O5 and a molecular weight of 151.12 . It is a 13C labeled version of D-Xylose, a natural compound that is widely used as a sweetener in food and beverages .
Synthesis Analysis
The synthesis of D-Xylose-1-13C involves several steps. One study describes a practical synthesis of 1-deoxy-D-xylulose and its derivatives . Another study discusses the mechanisms of xylose metabolism using genome sequencing data of 492 industrially relevant bacterial species .Molecular Structure Analysis
The molecular structure of D-Xylose-1-13C is represented by the SMILES string O[C@@H]1CO13CHC@H[C@H]1O .Chemical Reactions Analysis
Xylose metabolism involves several pathways, including the xylose isomerase and Weimberg pathways . The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported .Scientific Research Applications
Metabolism Studies in Microorganisms
- Metabolism in Pichia stipitis : D-Xylose-1-13C is used to investigate the metabolism of xylose in the yeast Pichia stipitis under different conditions, revealing insights into the rate-limiting steps and cofactor usage in xylose metabolism (Ligthelm et al., 1988).
- Interactions with D-Ribose in Saccharomyces cerevisiae : The impact of D-ribose on the uptake and metabolism of D-xylose in Saccharomyces cerevisiae, and the involvement of high-affinity glucose transport systems and NADPH2-dependent xylose reductase, are explored using D-Xylose-1-13C (van Zyl et al., 1993).
- Glucose and Xylose Metabolism in Escherichia coli : Comprehensive analysis of glucose and xylose metabolism under aerobic and anaerobic conditions in E. coli uses D-Xylose-1-13C to understand flux distributions and cell physiology (Gonzalez et al., 2017).
Spectroscopic Studies and Structural Analysis
- Study of Alkali Fluorides Interactions : D-Xylose-1-13C aids in studying the interactions of alkali fluorides with D-xylose, using various spectroscopic techniques to understand complex formation and stability (Fernández-bertran et al., 2001).
- Investigating the Maillard Reaction : The Maillard reaction involving D-Xylose and glycine is analyzed using D-Xylose-1-13C, aiding in understanding the chemical structure of melanoidins synthesized from this reaction (Benzlng-purdle & Ripmeester, 1987).
Genetic and Molecular Biology Research
- Pathway Identification in Haloferax volcanii : Research identifies the d-xylose degradation pathway in the archaeon Haloferax volcanii, with D-Xylose-1-13C helping in labeling patterns and gene identification for pathway analysis (Johnsen et al., 2009).
- Genetic Engineering for Xylose Utilization : D-Xylose-1-13C is used in studies involving the genetic modification of Klebsiella planticola for enhanced ethanol production from xylose, demonstrating the role of genetic engineering in optimizing microbial processes (Tolan & Finn, 1987).
Clinical and Diagnostic Applications
- Intestinal Malabsorption Tests : D-Xylose-1-13C is utilized in clinical tests to assess small intestinal malabsorption, particularly in patients with celiac disease, offering a reliable diagnostic tool (Tveito et al., 2010).
Environmental and Ecological Studies
- Soil Microorganism Ecology : The metabolism of cellulose and xylose in soil microorganisms is explored using a high-resolution DNA-SIP approach with D-Xylose-1-13C, enhancing understanding of microbial contributions to decomposition (Pepe-Ranney et al., 2016).
Safety And Hazards
Future Directions
Efficient utilization of xylose, including D-Xylose-1-13C, is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Future research may focus on improving the conversion efficiency of xylose and developing microbial cell factories for this purpose .
properties
IUPAC Name |
(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-KOPVYNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431118 | |
Record name | D-Xylose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Xylose-1-13C | |
CAS RN |
70849-21-7 | |
Record name | D-Xylose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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